molecular formula C15H12O B8765884 Anthracen-1-ylmethanol CAS No. 154397-44-1

Anthracen-1-ylmethanol

Cat. No.: B8765884
CAS No.: 154397-44-1
M. Wt: 208.25 g/mol
InChI Key: XCCCHWWMLSAIOH-UHFFFAOYSA-N
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Description

Anthracen-1-ylmethanol: is an organic compound derived from anthracene, an aromatic hydrocarbon consisting of three linearly fused benzene rings. This compound is characterized by the presence of a hydroxymethyl group (-CH₂OH) attached to the first carbon of the anthracene ring system. This compound is known for its interesting photophysical and photochemical properties, making it a valuable compound in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reduction of Anthracen-1-carboxaldehyde: One common method for preparing anthracen-1-ylmethanol involves the reduction of anthracen-1-carboxaldehyde using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Hydroxymethylation of Anthracene: Another approach involves the direct hydroxymethylation of anthracene using formaldehyde and a strong base like potassium hydroxide (KOH).

Industrial Production Methods: Industrial production of this compound often involves the large-scale reduction of anthracen-1-carboxaldehyde due to its efficiency and high yield. The process is optimized to ensure the purity and consistency of the final product, which is essential for its applications in various industries .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Anthracen-1-carboxaldehyde, anthracen-1-carboxylic acid.

    Reduction: Anthracen-1-ylmethane.

    Substitution: Various esters and ethers.

Scientific Research Applications

Chemistry: Anthracen-1-ylmethanol is used as a building block in organic synthesis, particularly in the preparation of anthracene-based derivatives. Its unique structure allows for the development of compounds with specific photophysical properties .

Biology: In biological research, this compound derivatives are studied for their potential antimicrobial and anticancer activities. The compound’s ability to interact with biological molecules makes it a valuable tool in drug discovery .

Medicine: this compound and its derivatives are investigated for their potential therapeutic applications, including their use as fluorescent probes for imaging and diagnostic purposes .

Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic materials. Its photophysical properties make it suitable for these high-tech applications .

Mechanism of Action

The mechanism of action of anthracen-1-ylmethanol is primarily related to its ability to undergo photochemical reactions. Upon exposure to light, the compound can absorb photons and transition to an excited state. This excited state can then participate in various chemical reactions, including energy transfer and electron transfer processes. The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

    9-Anthracenemethanol: Similar to anthracen-1-ylmethanol but with the hydroxymethyl group attached to the ninth carbon of the anthracene ring.

    Anthracen-2-ylmethanol: Another isomer with the hydroxymethyl group on the second carbon.

    9,10-Dimethylanthracene: A derivative with methyl groups on the ninth and tenth carbons.

Uniqueness: this compound is unique due to the specific position of the hydroxymethyl group, which influences its reactivity and interaction with other molecules. This positional specificity can lead to different photophysical and chemical properties compared to its isomers and other anthracene derivatives .

Properties

CAS No.

154397-44-1

Molecular Formula

C15H12O

Molecular Weight

208.25 g/mol

IUPAC Name

anthracen-1-ylmethanol

InChI

InChI=1S/C15H12O/c16-10-14-7-3-6-13-8-11-4-1-2-5-12(11)9-15(13)14/h1-9,16H,10H2

InChI Key

XCCCHWWMLSAIOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 500 mL 2-neck flask equipped with condenser, addition funnel with N2 inlet and stirring bar was added 1-anthracenecarboxylic acid (15B, 6.88 g, 31 mmol) and dry THF (250 mL). To the addition funnel, was added a 1M solution of BH3 in THF (Aldrich, 50 mL, 50 mmol) via cannula. The BH3 solution was added over 1 h and the solution stirred overnight at RT. CH3OH was then added until H2 evolution ceased. H2O (5 mL) and then 1N HCl (5 mL) was added to the flask. The solvents were removed and then PhCH3 (100 mL) added to the flask. The PhCH3 was then also removed. The resulting solid was recrystallized from EtOAc/hexane to give 4.3 g (67%) of (1-anthracenyl)-methanol mp 124°-125°, (C, H), (lit. 124°-125°, S. Akiyama et al., Bull. Chem. Soc. Jap. 35 (1962)).
Quantity
6.88 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

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